Organoleptic Differentiation: Unique 'Tomato Leaf' and 'Rum' Character vs. Prenyl Acetate
Prenyl formate is distinguished from its closest analog, prenyl acetate, by a unique organoleptic profile characterized by ethereal, tomato-leaf, green-fruity, and rum-like notes [1]. In contrast, prenyl acetate is described as having a fruity, sweet, green, and tropical aroma, with specific notes of banana, pear, and apple . While both are fruity and green, prenyl formate provides a distinct 'crisp green note' and 'rum' undertone [2] that is absent in the acetate analog. This sensory difference is critical for flavorists and perfumers seeking specific tonal qualities.
| Evidence Dimension | Organoleptic Profile (Odor and Taste Description) |
|---|---|
| Target Compound Data | Ethereal, tomato-leaf, green banana, green apple, fruity, rum-like; 'crisp green note' [1][2]. |
| Comparator Or Baseline | Prenyl acetate: Fruity, sweet, green, tropical; banana, pear, apple, mango notes [3]. |
| Quantified Difference | Qualitative difference in tonal character; prenyl formate provides a sharper green and distinct rum nuance not found in prenyl acetate. |
| Conditions | Descriptive sensory analysis based on industry-standard organoleptic evaluations of pure compounds. |
Why This Matters
For formulators, this specific tonal differentiation justifies the procurement of prenyl formate over prenyl acetate when a sharp, green, tomato-leaf, or rum-like character is required to balance sweet notes or impart a 'crisp green' effect in flavor or fragrance compositions [2].
- [1] Perflavory. prenyl formate, 68480-28-4. Perflavory Information System. https://www.perflavory.com/compound/68480-28-4. Accessed April 2026. View Source
- [2] The Good Scents Company. prenyl formate. TGSC Information System. http://www.thegoodscentscompany.com/data/rw1049541.html. Accessed April 2026. View Source
- [3] Ateneo dell'Olffatto. ACETATO PRENILE. Ateneo dell'Olffatto. https://www.ateneodellolfatto.com/schede-olfattive/acetato-prenile. Accessed April 2026. View Source
